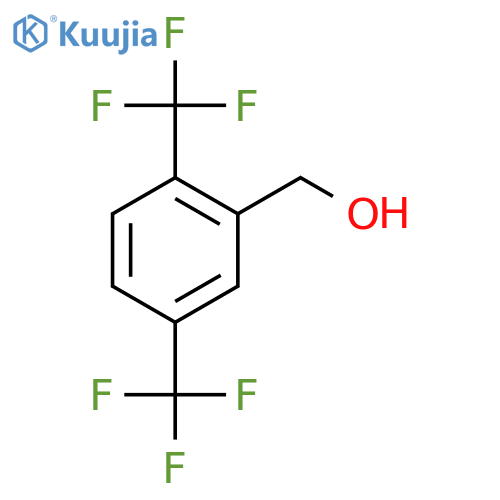Cas no 302911-97-3 (2,5-bis(trifluoromethyl)phenylmethanol)

302911-97-3 structure
商品名:2,5-bis(trifluoromethyl)phenylmethanol
2,5-bis(trifluoromethyl)phenylmethanol 化学的及び物理的性質
名前と識別子
-
- Benzenemethanol,2,5-bis(trifluoromethyl)-
- 2,5-Bis(Trifluoromethyl)Benzyl Alcohol
- [2,5-bis(trifluoromethyl)phenyl]methanol
- 2,5-bis(trifluoromethyl)phenylmethanol
- 302911-97-3
- CS-W014131
- DTXSID30372262
- EN300-11742910
- Z2049920814
- A820296
- (2,5-Bis(trifluoromethyl)phenyl)methanol
- 5-METHOXY-3-METHYLPHTHALICACID
- J-017866
- MFCD00799484
- Benzenemethanol, 2,5-bis(trifluoromethyl)-
- FT-0644375
- 2,5-bis-trifluoromethylbenzyl alcohol
- E77035
- SCHEMBL2000882
- AKOS005257868
- DB-047744
-
- MDL: MFCD00799484
- インチ: InChI=1S/C9H6F6O/c10-8(11,12)6-1-2-7(9(13,14)15)5(3-6)4-16/h1-3,16H,4H2
- InChIKey: IFJMDKFBPFFXPC-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C(CO)C(=C1)C(F)(F)F)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 244.03200
- どういたいしつりょう: 244.032
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 20.2A^2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.433
- ゆうかいてん: 34-36 °C(lit.)
- ふってん: 196.3°Cat760mmHg
- フラッシュポイント: 93 °C
- 屈折率: 1.415
- PSA: 20.23000
- LogP: 3.21650
- ようかいせい: 未確定
2,5-bis(trifluoromethyl)phenylmethanol セキュリティ情報
- 危害声明: Irritant
- 危険物輸送番号:UN 1325 4.1/PG 2
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:

- リスク用語:R36/37/38
2,5-bis(trifluoromethyl)phenylmethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-11742910-0.1g |
[2,5-bis(trifluoromethyl)phenyl]methanol |
302911-97-3 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B50845-1g |
(2,5-Bis(trifluoromethyl)phenyl)methanol |
302911-97-3 | 95% | 1g |
¥230.0 | 2024-07-16 | |
| eNovation Chemicals LLC | Y1055235-25g |
Benzenemethanol, 2,5-bis(trifluoromethyl)- |
302911-97-3 | 95+% | 25g |
$585 | 2024-06-07 | |
| Fluorochem | 013762-25g |
2,5-Bis(trifluoromethyl)benzyl alcohol |
302911-97-3 | 97% | 25g |
£352.00 | 2022-03-01 | |
| Apollo Scientific | PC5967-5g |
2,5-Bis(trifluoromethyl)benzyl alcohol |
302911-97-3 | 98% | 5g |
£60.00 | 2023-09-02 | |
| Apollo Scientific | PC5967-25g |
2,5-Bis(trifluoromethyl)benzyl alcohol |
302911-97-3 | 98% | 25g |
£245.00 | 2023-09-02 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H31978-1g |
2,5-Bis(trifluoromethyl)benzyl alcohol, 98% |
302911-97-3 | 98% | 1g |
¥429.00 | 2023-02-26 | |
| Fluorochem | 013762-5g |
2,5-Bis(trifluoromethyl)benzyl alcohol |
302911-97-3 | 97% | 5g |
£88.00 | 2022-03-01 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-231057-5 g |
2,5-Bis(trifluoromethyl)benzyl alcohol, |
302911-97-3 | 5g |
¥632.00 | 2023-07-11 | ||
| Enamine | EN300-11742910-0.5g |
[2,5-bis(trifluoromethyl)phenyl]methanol |
302911-97-3 | 95.0% | 0.5g |
$19.0 | 2025-03-21 |
2,5-bis(trifluoromethyl)phenylmethanol 関連文献
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
302911-97-3 (2,5-bis(trifluoromethyl)phenylmethanol) 関連製品
- 32707-89-4([3,5-bis(trifluoromethyl)phenyl]methanol)
- 346-06-5(2-(Trifluoromethyl)benzyl alcohol)
- 349-95-1([4-(trifluoromethyl)phenyl]methanol)
- 143158-15-0([2,4-bis(trifluoromethyl)phenyl]methanol)
- 349-75-7(3-(trifluoromethyl)phenylmethanol)
- 261952-12-9(2-Methyl-3-(trifluoromethyl)phenylmethanol)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:302911-97-3)2,5-bis(trifluoromethyl)phenylmethanol

清らかである:99%
はかる:25g
価格 ($):230.0